N-[4-(benzyloxy)benzyl]-4-bromoaniline N-[4-(benzyloxy)benzyl]-4-bromoaniline
Brand Name: Vulcanchem
CAS No.: 393127-31-6
VCID: VC15540353
InChI: InChI=1S/C20H18BrNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-13,22H,14-15H2
SMILES:
Molecular Formula: C20H18BrNO
Molecular Weight: 368.3 g/mol

N-[4-(benzyloxy)benzyl]-4-bromoaniline

CAS No.: 393127-31-6

Cat. No.: VC15540353

Molecular Formula: C20H18BrNO

Molecular Weight: 368.3 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(benzyloxy)benzyl]-4-bromoaniline - 393127-31-6

Specification

CAS No. 393127-31-6
Molecular Formula C20H18BrNO
Molecular Weight 368.3 g/mol
IUPAC Name 4-bromo-N-[(4-phenylmethoxyphenyl)methyl]aniline
Standard InChI InChI=1S/C20H18BrNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-13,22H,14-15H2
Standard InChI Key WKIVAQYYMTXMAG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=C(C=C3)Br

Introduction

Structural Characteristics and Nomenclature

The systematic IUPAC name N-[4-(benzyloxy)benzyl]-4-bromoaniline reflects its molecular architecture (Figure 1). The core structure consists of a 4-bromoaniline moiety, where the amino group (-NH<sub>2</sub>) is substituted with a 4-(benzyloxy)benzyl group. The benzyloxybenzyl substituent introduces a biphenyl ether system, with a benzyl ether linkage at the para-position of the benzyl group.

Key structural features include:

  • 4-Bromoaniline backbone: The bromine atom at the para-position of the aniline ring enhances electron-withdrawing effects, influencing reactivity and electronic properties.

  • Benzyloxybenzyl side chain: The ether linkage and extended aromatic system contribute to increased lipophilicity and steric bulk, which may impact biological activity and solubility .

The molecular formula is C<sub>20</sub>H<sub>17</sub>BrN<sub>2</sub>O, with a molecular weight of 393.27 g/mol. Computational models predict a ClogP value of approximately 5.2, indicating high lipophilicity compared to simpler aniline derivatives like N-benzyl-4-bromoaniline (ClogP 4.13) .

Synthetic Pathways and Optimization

The synthesis of N-[4-(benzyloxy)benzyl]-4-bromoaniline can be inferred from methodologies used for analogous compounds . A plausible route involves two primary stages:

Synthesis of 4-(Benzyloxy)benzylamine

As described in , 4-(benzyloxy)benzonitrile is reduced to 4-(benzyloxy)benzylamine using lithium aluminum hydride (LiAlH<sub>4</sub>). This step typically achieves yields of 85–92% under optimized conditions:

  • Reagents: 4-Cyanophenol, benzyl bromide, K<sub>2</sub>CO<sub>3</sub> (for nitrile formation).

  • Reduction: LiAlH<sub>4</sub> in tetrahydrofuran (THF) at 0°C, followed by hydrolysis.

Alkylation of 4-Bromoaniline

The benzylamine intermediate reacts with 4-bromoaniline via nucleophilic substitution. Given the low nucleophilicity of aromatic amines, this step may require activation:

  • Base: N,N-Diisopropylethylamine (DIPEA) to deprotonate the amine.

  • Solvent: Dimethylsulfoxide (DMSO) at elevated temperatures (150°C) to facilitate reaction .

Reaction Scheme:

4-(Benzyloxy)benzylamine+4-BromoanilineDIPEA, DMSON-[4-(Benzyloxy)benzyl]-4-bromoaniline\text{4-(Benzyloxy)benzylamine} + \text{4-Bromoaniline} \xrightarrow{\text{DIPEA, DMSO}} \text{N-[4-(Benzyloxy)benzyl]-4-bromoaniline}

Reported yields for similar N-alkylation reactions range from 26% to 48%, depending on purification efficiency .

Physicochemical Properties

Experimental data for N-[4-(benzyloxy)benzyl]-4-bromoaniline are scarce, but properties can be extrapolated from related structures:

PropertyValue (Predicted)Source Compound Reference
Molecular Weight393.27 g/mol
Density~1.45 g/cm³
Boiling Point>300°C
LogP5.2Computational estimate
SolubilityLow in water

The compound’s low aqueous solubility aligns with trends observed in N-benzyl-4-bromoaniline (water solubility <1 mg/mL) . Stability studies on analogous benzyloxy-substituted amines suggest moderate metabolic stability in hepatic microsomes, with half-lives exceeding 60 minutes .

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